3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a piperazine moiety via a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps:
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Formation of the Pyridine Intermediate
Starting Materials: 3-chloro-5-(trifluoromethyl)pyridine.
Reaction: The pyridine intermediate is synthesized through halogenation and trifluoromethylation reactions.
Conditions: These reactions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile.
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Attachment of the Piperazine Moiety
Starting Materials: 4-methylpiperazine.
Reaction: The piperazine ring is introduced via nucleophilic substitution.
Conditions: This step typically involves heating the reactants in the presence of a base such as potassium carbonate.
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Formation of the Propanone Linker
Starting Materials: 1-bromo-3-chloropropane.
Reaction: The final step involves the alkylation of the piperazine intermediate with 1-bromo-3-chloropropane.
Conditions: This reaction is carried out under reflux conditions in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanone chain, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in elucidating cellular pathways and mechanisms.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the piperazine and propanone moieties.
4-Methylpiperazine: Contains the piperazine ring but without the pyridine and propanone components.
1-Bromo-3-chloropropane: Provides the propanone linker but lacks the pyridine and piperazine rings.
Uniqueness
The uniqueness of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one lies in its combined structural features, which confer specific chemical reactivity and biological activity. This combination is not found in the individual similar compounds, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)13(22)3-2-12-11(15)8-10(9-19-12)14(16,17)18/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDGXAUSXZXFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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